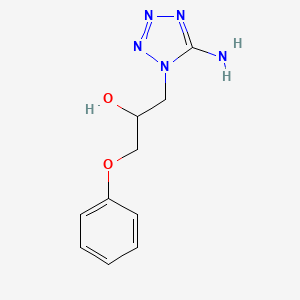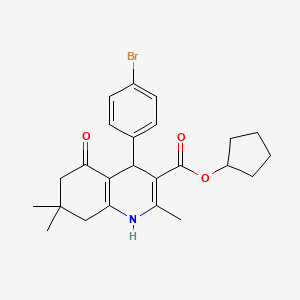![molecular formula C15H23NO3 B4977736 1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a propyl chain, which is further connected to a 2,6-dimethoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine typically involves the following steps:
Formation of the Propyl Chain: The propyl chain can be synthesized through a series of reactions starting from commercially available precursors.
Attachment of the 2,6-dimethoxyphenoxy Group: This step involves the reaction of the propyl chain with 2,6-dimethoxyphenol under specific conditions to form the desired ether linkage.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.
科学的研究の応用
1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:
1-[3-(2,6-dimethylphenoxy)propyl]pyrrolidine: Similar structure but with methyl groups instead of methoxy groups.
1-[3-(2,6-dichlorophenoxy)propyl]pyrrolidine: Similar structure but with chlorine atoms instead of methoxy groups.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-7-5-8-14(18-2)15(13)19-12-6-11-16-9-3-4-10-16/h5,7-8H,3-4,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDBUOUTUULYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4977683.png)

![5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R,5S)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)
![Ethyl 6-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B4977728.png)

![2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE](/img/structure/B4977745.png)

![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![2-{[2-(3,4-DIMETHOXYPHENYL)-4-(2-METHYLPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}PROPANEDINITRILE](/img/structure/B4977763.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)
